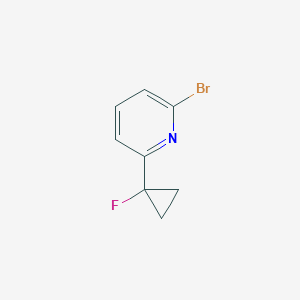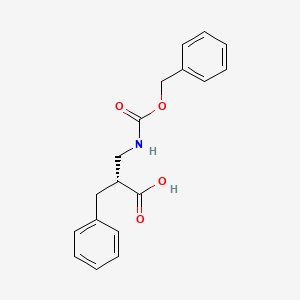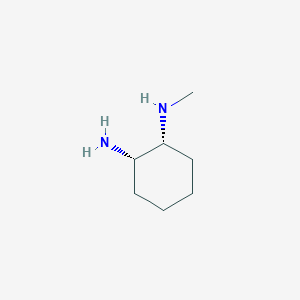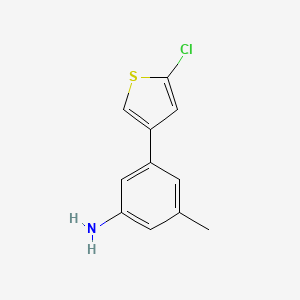
3-Bromo-5-iodothiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-iodothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrIOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is notable for its bromine and iodine substituents, which make it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodothiophene-2-carbaldehyde typically involves halogenation reactions. One common method is the bromination of 5-iodothiophene-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
Substitution Products: Thiophene derivatives with various functional groups.
Oxidation Products: 3-Bromo-5-iodothiophene-2-carboxylic acid.
Reduction Products: 3-Bromo-5-iodothiophene-2-methanol.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
3-Bromo-5-iodothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodothiophene-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine and iodine atoms act as reactive sites for further functionalization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-iodothiophene-3-carbaldehyde
- 3-Bromo-2-iodothiophene-5-carbaldehyde
- 2-Bromo-5-iodothiophene-3-carbaldehyde
Uniqueness
3-Bromo-5-iodothiophene-2-carbaldehyde is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized organic molecules and materials .
Properties
Molecular Formula |
C5H2BrIOS |
|---|---|
Molecular Weight |
316.94 g/mol |
IUPAC Name |
3-bromo-5-iodothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H |
InChI Key |
BJQLWDBWQMPKTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


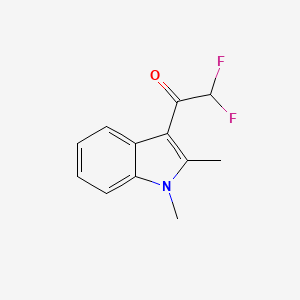

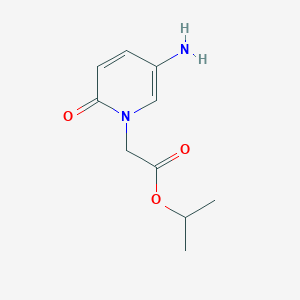
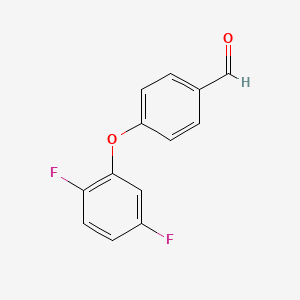
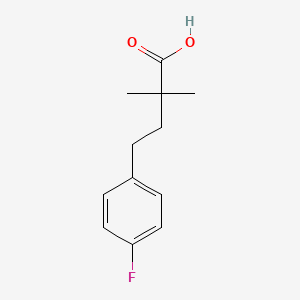

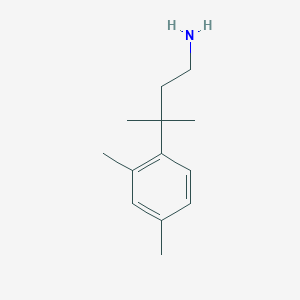
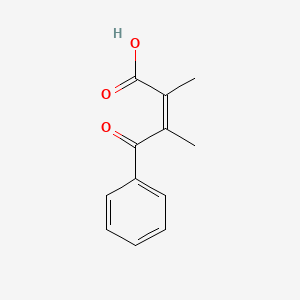
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
